Flupirtine-d4 Hydrochloride Salt
Overview
Description
Flupirtine-d4 (hydrochloride) is a deuterated form of flupirtine, a non-opioid analgesic and muscle relaxant. It is primarily used as an internal standard for the quantification of flupirtine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is known for its ability to activate voltage-gated potassium channels, specifically the KCNQ (Kv7) channels, which play a crucial role in stabilizing the neuronal membrane potential .
Mechanism of Action
Target of Action
Flupirtine-d4 Hydrochloride Salt primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions.
Mode of Action
This compound interacts with its targets in a unique way. It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It enhances currents evoked by GABA in neurons, with a significantly larger effect in dorsal root ganglia than hippocampal or sympathetic neurons . Additionally, it has been suggested that Flupirtine acts like an NMDA antagonist .
Pharmacokinetics
This compound exhibits a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of Flupirtine and its metabolites appear in urine and 18% appear in feces . The average half-life of the compound is 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It activates Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . There is also evidence of additional, as yet unidentified mechanisms of action involved in the effects of Flupirtine .
Biochemical Analysis
Biochemical Properties
Flupirtine-d4 Hydrochloride Salt interacts with several cellular targets, including Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . The pyridine triamino structure of this compound might be important in redox reactions .
Cellular Effects
This compound has exhibited effects in a range of cells and tissues related to the locations of these targets . It functions as a NMDA receptor antagonist, sending electrical signals between neurons of the brain and periphery . It specifically activates Kν7.4–Kν7.5 channels which relaxes smooth muscle .
Molecular Mechanism
The main mode of action of this compound is potassium K V 7 (KCNQ) channel activation . It also exhibits GABAAergic mechanisms . There is evidence that this compound produces its analgesic effect by actions at the spinal and supraspinal levels .
Preparation Methods
The synthesis of flupirtine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the flupirtine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with p-fluorobenzylamine and 2-amino-3-nitro-6-chloropyridine.
Reaction Conditions: The reaction between p-fluorobenzylamine and 2-amino-3-nitro-6-chloropyridine is carried out under controlled conditions to form the intermediate product.
Deuteration: The intermediate product is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Hydrochloride Formation: Finally, the deuterated product is converted into its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Flupirtine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Flupirtine-d4 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
Flupirtine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Flupirtine-d4 (hydrochloride) is unique compared to other similar compounds due to its deuterated form, which enhances its stability and allows for precise quantification in analytical methods. Similar compounds include:
Flupirtine: The non-deuterated form of flupirtine, which shares similar pharmacological properties but lacks the enhanced stability and quantification precision of the deuterated form.
Retigabine: A bioisostere of flupirtine that also activates KCNQ channels and is used for the treatment of epilepsy.
Gabapentin: Another compound used for pain management and epilepsy, but with a different mechanism of action involving the modulation of calcium channels.
Properties
IUPAC Name |
ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZQELGBFQHPE-HGSONKNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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